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‘ Compound of Interest

Compound Name: 4-lodo-2-methoxybenzoic acid

Cat. No.: B1590444

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecule
methoxybenzoic acid emerges as a highly versatile and valuable substrate, particularly in the realm of transition metal-catalyzed cross-coupling rea
a unique combination of structural features: a highly reactive carbon-iodine bond, an ortho-directing methoxy group, and a carboxylic acid moiety that
handle for further functionalization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview,
mechanistic insights into the application of this key intermediate in four major classes of cross-coupling reactions. The synthesis of biaryls, aryl-alkynt
fundamental to the creation of novel pharmaceuticals, agrochemicals, and advanced materials, making mastery of this substrate's reactivity a critical

Core Principles: Understanding the Reactivity of a Multifunctional Arene

The success of any cross-coupling reaction hinges on a foundational understanding of the catalytic cycle and the electronic and steric influences of tt
groups. Palladium-catalyzed reactions are workhorses of synthetic chemistry due to their functional group tolerance and high efficiency.[3][4] The gen
most cross-coupling reactions, involves three key steps: oxidative addition, a coupling step (like transmetalation or migratory insertion), and reductive

General catalytic cycle for Pd-catalyzed cross-coupling.
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Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
The specific reactivity of 4-iodo-2-methoxybenzoic acid is dictated by:

« The Carbon-lodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive substrates for the i
to the Pd(0) center.[5][6] This high reactivity often allows for milder reaction conditions compared to analogous bromides or chlorides.

« The Ortho-Methoxy Group: This electron-donating group increases the electron density of the aromatic ring, which can influence the rate of oxidati
steric presence can influence the choice of ligand and the final conformation of the product.

« The Meta-Carboxylic Acid Group: This moiety presents both a challenge and an opportunity. It can impact solubility and potentially coordinate with
protocols, the presence of a base will deprotonate the acid to its carboxylate salt, which can alter its electronic effect and solubility. For certain sens
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as an ester may be advisable; however, its presence is often tolerated and provides a key site for subsequent derivatization, such as amide bond fi

Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a preeminent method for constructing biary! linkages, a scaffold prevalent in pharmaceuticals.[2][7][8] The reaction co

an organoboron species, typically a boronic acid, offering high functional group tolerance and using reagents that are generally stable and environme

Protocol: Synthesis of 2'-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

This protocol details the coupling of 4-iodo-2-methoxybenzoic acid with 4-methylphenylboronic acid.

Materials:

4-lodo-2-methoxybenzoic acid
4-Methylphenylboronic acid
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
Potassium Carbonate (K2COs3)

1,4-Dioxane

Deionized Water

Procedure:

Reaction Setup: In a round-bottom flask, combine 4-iodo-2-methoxybenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium ¢
Catalyst Addition: Add Pd(PPhs)s (3 mol%).
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical as oxygen can oxidize and deactive

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The aqueous phase is essential for dissolving the inorganic ba:
formation of the active boronate species.

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically complete within 6-12 hours).

Workup: Cool the reaction to room temperature. Acidify the mixture with 1M HCI to pH ~2-3 to protonate the product's carboxylic acid and quench ¢
aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na=S0Qa4), filter, and concentrate under reduced pres:
be purified by flash column chromatography or recrystallization.

Causality Behind Choices:

Base (K2COs): The base is crucial for activating the boronic acid, converting it into a more nucleophilic boronate salt (R-B(OH)s~), which is necess:
step.[8]

Catalyst [Pd(PPhs)4]: This is a stable, commercially available Pd(0) source that is highly effective for a wide range of Suzuki couplings.[11][12] The
the palladium center and facilitate the elementary steps of the catalytic cycle.

Solvent System (Dioxane/Hz0): This biphasic system effectively dissolves both the organic substrates and the inorganic base, creating the necess
to proceed efficiently.[12]

Data Summary: Typical Conditions for Suzuki Coupling of Aryl lodides
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Coupling Partner Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield (9
Phenylboronic acid Pd(PPhs)a (2-5) Na2COs (2.5) Toluene/EtOH/H20 90-100 >90
4-Methoxyphenylboronic .

_d Pd(OAC)2/SPhos (2) K3POa (2.0) 1,4-Dioxane/H20 80-100 >85
aci
3-Pyridinylboronic acid PdClz(dppf) (3) Cs2CO0s (2.0) DME/H20 90 >80

digraph "Suzuki Workflow" {

graph [fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#2021
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="1. Combine Reactants\n(Aryl Iodide, Boronic Acid, Base)", shape=Mdiamond, fillcolor="#4285F4",
add cat [label="2. Add Pd Catalyst\n[Pd(PPhs)a]"1;

purge [label="3. Purge with N2/Ar"1;

add_solv [label="4. Add Degassed\nDioxane/Water"];

heat [label="5. Heat to 90°C\n(Monitor by TLC/LC-MS)"];

workup [label="6. Acidify & Extract\nwith Ethyl Acetate"];

purify [label="7. Purify\n(Chromatography)"l;

end [label="Final Biaryl Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add cat -> purge -> add solv -> heat -> workup -> purify -> end;

caption[label="Experimental workflow for Suzuki-Miyaura coupling.", shape=plaintext, fontname="Arial", fontsi

}

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Note 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira reaction provides a powerful and direct route to construct carbon-carbon bonds between sp2 and sp hybridized carbons.[13] It invol
terminal alkyne with an aryl or vinyl halide and is unique in its typical use of a dual-catalyst system comprising palladium and a copper(l) salt.[3][6][14
are valuable intermediates in the synthesis of natural products, polymers, and pharmaceuticals.[3]

Protocol: Synthesis of 4-(Phenylethynyl)-2-methoxybenzoic acid

This protocol describes the coupling of 4-iodo-2-methoxybenzoic acid with phenylacetylene.
Materials:

¢ 4-lodo-2-methoxybenzoic acid

+ Phenylacetylene

 Bis(triphenylphosphine)palladium(ll) dichloride [PdCl2(PPhs)z]

« Copper(l) lodide (Cul)

o Triethylamine (EtsN)

« Tetrahydrofuran (THF), anhydrous
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Procedure:

« Reaction Setup: To a dry, argon-flushed Schlenk flask, add 4-iodo-2-methoxybenzoic acid (1.0 eq), PdCl2(PPhs)z (2 mol%), and Cul (4 mol%).

« Solvent and Reagents: Add anhydrous THF, followed by triethylamine (3.0 eq). The amine serves as both the base and a co-solvent.

« Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the stirring mixture at room temperature.

* Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-4 hours and can be monitored by TLC.

« Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts. Rir

« Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with dilute HCI and then brine. Dry the org
filter, and concentrate. Purify the crude product by flash chromatography.

Causality Behind Choices:

« Dual Catalyst System: The reaction proceeds via two interconnected catalytic cycles.[15] The palladium cycle is similar to that of other cross-coupli
is to react with the terminal alkyne (after deprotonation by the amine base) to form a copper(l) acetylide intermediate. This species then undergoes
Pd(l1)-aryl complex, which is more efficient than direct reaction of the alkyne with the palladium center.[15][16]

* Amine Base (EtsN): The amine has a dual function: it deprotonates the terminal alkyne, making it nucleophilic, and it scavenges the HI produced di
preventing side reactions.[14]

* Anaerobic Conditions: It is crucial to exclude oxygen to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a con
catalyzed by the copper salt.[14]
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Caption: Interconnected catalytic cycles in Sonogashira coupling.

Application Note 3: Heck Reaction with Olefins

The Mizoroki-Heck reaction is a versatile method for the arylation of alkenes, forming a new C-C bond at an sp? carbon.[17][18] It is particularly usefu
and cinnamates. The reaction typically requires elevated temperatures and a phosphine ligand to stabilize the palladium catalyst.[5][17]
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Protocol: Synthesis of 4-(2-Methoxycarbonyl-vinyl)-2-methoxybenzoic acid

This protocol details the coupling of 4-iodo-2-methoxybenzoic acid with methyl acrylate.

Materials:

4-lodo-2-methoxybenzoic acid
Methyl acrylate

Palladium(ll) Acetate [Pd(OAc)z]
Tri(o-tolyl)phosphine [P(o-tol)s]
Triethylamine (EtsN)

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

Catalyst Preparation: In an argon-flushed Schlenk tube, dissolve Pd(OAc)z (2 mol%) and P(o-tol)s (4 mol%) in anhydrous DMF.
Reactant Addition: Add 4-iodo-2-methoxybenzoic acid (1.0 eq), followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).

Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. The reaction progress should be monitored by GC-MS or LC-MS and is typic:
hours.

Workup: Cool the mixture to room temperature and dilute with water. Extract with diethyl ether or ethyl acetate (3x).

Purification: Wash the combined organic layers with water and brine, dry over MgSOea, filter, and concentrate. Purify the crude product via column ¢
substituted cinnamate derivative.

Causality Behind Choices:

Catalyst/Ligand: Pd(OAc)z is a common Pd(Il) precatalyst that is reduced in situ to the active Pd(0) species. The bulky phosphine ligand, P(o-tol)s,
at high temperatures and promotes the desired reaction pathway.[5]

Base (EtsN): In the Heck reaction, the base is not involved in transmetalation but is required to neutralize the hydriodic acid (HI) formed during the
the Pd(0) catalyst from the H-Pd(ll)-l intermediate.[17][19]

High Temperature: The migratory insertion of the alkene and the subsequent 3-hydride elimination steps often require significant thermal energy to

(5]

Data Summary: Typical Conditions for Heck Reactions of Aryl lodides

Alkene Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield (9
Styrene Pd(OAC)2 (1) NaOAc (2.0) DMF 120 >85
n-Butyl acrylate PdCL(PPhs)2 (2) EtsN (2.0) Acetonitrile 100 >90
Cyclohexene Pd(OACc)2/dppf (3) Cs2CO0s (2.0) Toluene 110 >70

Application Note 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of

halides.[20][21] This reaction has revolutionized the synthesis of countless nitrogen-containing compounds in the pharmaceutical industry.[20][22] It i<

of bulky, electron-rich phosphine ligands and strong, non-nucleophilic bases.[23]
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Protocol: Synthesis of 2-Methoxy-4-(phenylamino)benzoic acid

This protocol describes the coupling of 4-iodo-2-methoxybenzoic acid with aniline.

Materials:

¢ 4-lodo-2-methoxybenzoic acid

* Aniline

« Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s]

« Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

¢ Sodium tert-butoxide (NaOt-Bu)

» Toluene, anhydrous

Procedure:

* Reaction Setup: In a glovebox or under a stream of argon, add Pdz(dba)s (1.5 mol%), Xantphos (3.5 mol%), and sodium tert-butoxide (1.4 eq) to a
« Reactant Addition: Add 4-iodo-2-methoxybenzoic acid (1.0 eq) and anhydrous toluene. Stir for 5 minutes.

« Amine Addition: Add aniline (1.2 eq) via syringe.

* Reaction: Seal the tube and heat the mixture to 100 °C. Monitor the reaction by LC-MS until the starting aryl iodide is consumed (typically 8-16 hou
+ Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH4Cl). Extract with ethyl acetate (.
» Purification: Wash the combined organic layers with brine, dry over Na=SOs4, filter, and concentrate. Purify the crude product by flash column chromrr
Causality Behind Choices:

« Ligand (Xantphos): The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos are required to promote the final, often rate
elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[20][23]

« Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center and form th:
intermediate.[21][23] Weaker bases are generally ineffective.

» Catalyst [Pdz(dba)s]: This is a common and reliable air-stable Pd(0) source for Buchwald-Hartwig aminations.[23]
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Pd(0)L2 Catalytic cycle of the Buchwald-Hartwig amination.
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(+ Ar-l)

Ar-Pd(ll)(I)L2

Reductive Elimination
(Product Ar-NR:2 forms)

Amine Coordination
(+ HNR2)

[Ar-Pd(I)(INL(HNR2)]

Deprotonation
(- Base-H*, - I7)

Ar-Pd(l1)(NR2)L

Click to download full resolution via product page

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

4-lodo-2-methoxybenzoic acid stands as a powerful and adaptable building block for synthetic chemists. Its inherent reactivity, coupled with the stre
methoxy and carboxylic acid functional groups, provides a reliable platform for constructing diverse and complex molecular targets. By understanding
mechanisms and carefully selecting the appropriate catalysts, ligands, and bases as outlined in these protocols, researchers can effectively leverage
discovery in medicinal chemistry and materials science.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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